molecular formula C7H8FNS B12837085 4-Amino-5-fluoro-2-methylbenzenethiol CAS No. 745753-02-0

4-Amino-5-fluoro-2-methylbenzenethiol

Cat. No.: B12837085
CAS No.: 745753-02-0
M. Wt: 157.21 g/mol
InChI Key: KVKNXONLHZGLCV-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-2-methylbenzenethiol is an organic compound with the molecular formula C7H8FNS It is a derivative of benzenethiol, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-2-methylbenzenethiol typically involves multi-step organic reactions. One common method includes the nitration of 2-methylbenzenethiol followed by reduction to introduce the amino group. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-2-methylbenzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzenethiols depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-fluoro-2-methylbenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2-methylbenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The amino and fluorine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbenzenethiol: Lacks the fluorine atom, resulting in different reactivity and properties.

    5-Fluoro-2-methylbenzenethiol:

    2-Methylbenzenethiol: Lacks both the amino and fluorine groups, making it less versatile in chemical reactions.

Uniqueness

4-Amino-5-fluoro-2-methylbenzenethiol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an amino group and a fluorine atom on the benzene ring makes it a valuable compound for various synthetic and research purposes.

Properties

CAS No.

745753-02-0

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

4-amino-5-fluoro-2-methylbenzenethiol

InChI

InChI=1S/C7H8FNS/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,9H2,1H3

InChI Key

KVKNXONLHZGLCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S)F)N

Origin of Product

United States

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